molecular formula C12H10Cl2N2O2S B3930557 2,4-dichloro-3-methyl-N-3-pyridinylbenzenesulfonamide

2,4-dichloro-3-methyl-N-3-pyridinylbenzenesulfonamide

Cat. No. B3930557
M. Wt: 317.2 g/mol
InChI Key: AHMACNTYWDYETJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2,4-dichloro-3-methyl-N-3-pyridinylbenzenesulfonamide” is a complex organic molecule that likely contains a pyrimidine ring structure, which is a six-membered ring with two nitrogen atoms . Pyrimidines are common in many natural products as well as synthetic drugs with antibacterial and antimicrobial activities .


Synthesis Analysis

While specific synthesis methods for this compound are not available, pyrimidines can be synthesized using organolithium reagents . Nucleophilic attack on pyrimidines using N-methylpiperazine has been shown to be highly regioselective, favoring the formation of C-4 substituted products .


Chemical Reactions Analysis

Pyrimidines containing halogens at the 2- and 4-positions are excellent starting materials for introducing different aryl, alkyl or heteroaryl groups into the pyrimidine ring . The highly electron-deficient character of the pyrimidine ring makes the nucleophilic aromatic substitution (SNAr) reaction a general approach to the synthesis of a wide variety of pyrimidine derivatives .

Advantages and Limitations for Lab Experiments

Pyridate has several advantages for use in lab experiments. It is a highly selective herbicide that can be used to control specific weeds in crops, making it a useful tool for studying the effects of weed competition on crop growth and yield. Pyridate is also relatively inexpensive and readily available, making it an accessible choice for researchers.
However, there are also limitations to using pyridate in lab experiments. Its mode of action can be complex and difficult to study, and its selectivity can make it challenging to use in certain experimental setups. Additionally, the use of herbicides in lab experiments can raise ethical concerns, particularly if the herbicide is not biodegradable or has the potential to harm non-target organisms.

Future Directions

There are several potential future directions for research on pyridate. One area of interest is the development of new formulations or delivery methods that can improve its efficacy and reduce the risk of environmental contamination. Another area of interest is the study of the long-term effects of pyridate on soil health and microbial communities. Finally, there is a need for more research on the potential impacts of pyridate on non-target organisms, including insects and birds, to ensure that its use is safe and sustainable.

Scientific Research Applications

Pyridate has been extensively studied for its herbicidal properties and its potential applications in agriculture. Research has shown that pyridate is highly effective in controlling a wide range of broadleaf weeds, including many that are resistant to other herbicides. Pyridate has also been shown to have a low toxicity profile, making it a safe choice for farmers to use in their crops.

Safety and Hazards

While specific safety data for this compound is not available, similar compounds like 2,6-Dichloro-4-(trifluoromethyl)aniline are considered hazardous by the 2012 OSHA Hazard Communication Standard . They may cause skin irritation, serious eye irritation, and may be harmful if swallowed or inhaled .

properties

IUPAC Name

2,4-dichloro-3-methyl-N-pyridin-3-ylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10Cl2N2O2S/c1-8-10(13)4-5-11(12(8)14)19(17,18)16-9-3-2-6-15-7-9/h2-7,16H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHMACNTYWDYETJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1Cl)S(=O)(=O)NC2=CN=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201332959
Record name 2,4-dichloro-3-methyl-N-pyridin-3-ylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201332959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

5.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49670171
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

309741-69-3
Record name 2,4-dichloro-3-methyl-N-pyridin-3-ylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201332959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4-dichloro-3-methyl-N-3-pyridinylbenzenesulfonamide
Reactant of Route 2
Reactant of Route 2
2,4-dichloro-3-methyl-N-3-pyridinylbenzenesulfonamide
Reactant of Route 3
Reactant of Route 3
2,4-dichloro-3-methyl-N-3-pyridinylbenzenesulfonamide
Reactant of Route 4
Reactant of Route 4
2,4-dichloro-3-methyl-N-3-pyridinylbenzenesulfonamide
Reactant of Route 5
Reactant of Route 5
2,4-dichloro-3-methyl-N-3-pyridinylbenzenesulfonamide
Reactant of Route 6
2,4-dichloro-3-methyl-N-3-pyridinylbenzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.